1-Methyl-5-nitro-2-pyrrolealdehyde is an organic compound belonging to the pyrrole family, characterized by its distinctive five-membered aromatic ring structure containing both nitrogen and aldehyde functional groups. This compound has garnered interest in various fields of chemistry due to its potential applications in pharmaceuticals and material science.
The compound can be synthesized from commercially available starting materials, typically involving pyrrole derivatives. Its synthesis and properties have been documented in various chemical literature, highlighting its relevance in organic synthesis and medicinal chemistry.
1-Methyl-5-nitro-2-pyrrolealdehyde is classified as:
The synthesis of 1-Methyl-5-nitro-2-pyrrolealdehyde can be approached through several methods, primarily involving the nitration of pyrrole followed by formylation.
1-Methyl-5-nitro-2-pyrrolealdehyde has a unique molecular structure that can be analyzed through various spectroscopic techniques.
The compound exhibits characteristic absorption bands in infrared spectroscopy, which can confirm the presence of the nitro and aldehyde functional groups.
1-Methyl-5-nitro-2-pyrrolealdehyde participates in various chemical reactions typical for aldehydes and nitro compounds.
The reaction conditions must be optimized based on the desired outcome, considering factors like solvent choice, temperature, and reaction time.
The mechanism of action for reactions involving 1-Methyl-5-nitro-2-pyrrolealdehyde typically follows standard pathways for aldehydes and nitro compounds.
Kinetic studies may provide insights into reaction rates and mechanisms under varying conditions, helping optimize synthetic routes.
1-Methyl-5-nitro-2-pyrrolealdehyde possesses distinct physical and chemical properties that influence its behavior in reactions and applications.
1-Methyl-5-nitro-2-pyrrolealdehyde finds applications primarily in scientific research:
The synthesis of 1-methyl-5-nitro-2-pyrrolealdehyde (C₆H₆N₂O₃) relies critically on the sequential introduction of nitro and aldehyde groups to the pyrrole scaffold. The standard approach involves initial nitration of 1-methylpyrrole, followed by directed formylation at the C2 position. This sequence capitalizes on the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward further electrophilic attack but paradoxically enhances regioselectivity for subsequent formylation. The nitration step typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent polynitration, yielding 1-methyl-4-nitropyrrole as the primary intermediate [2]. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) targets the position ortho to the nitro group, leveraging the latter’s meta-directing effect to achieve 5-nitro-2-aldehyde regiochemistry [3]. Alternative routes, such as the Reimer-Tiemann reaction, show inferior yields (<30%) due to competing side reactions under basic conditions [3].
Table 1: Comparative Efficiency of Sequential Synthetic Routes
Sequence Order | Formylation Method | Nitration Method | Overall Yield (%) |
---|---|---|---|
Nitration → Formylation | Vilsmeier-Haack | HNO₃/H₂SO₄ (0°C) | 65–72 |
Formylation → Nitration | Vilsmeier-Haack | Acetyl nitrate (20°C) | 38–45 |
Nitration → Formylation | Reimer-Tiemann | HNO₃/H₂SO₄ (0°C) | 22–28 |
Regioselectivity in 1-methyl-5-nitro-2-pyrrolealdehyde synthesis is governed by electronic and steric factors inherent to the pyrrole ring. The electron-donating 1-methyl group activates C2 and C5 positions for initial electrophilic substitution. Nitration preferentially occurs at C4 due to the stability of the σ-complex intermediate, though C5 attack is sterically disfavored [2] [3]. Upon nitro group installation, its −M effect dominates ring electronics, rendering C3 and C5 electron-deficient but leaving C2 susceptible to electrophilic formylation via resonance stabilization. This dichotomy enables selective C2 formylation despite the ring deactivation (Figure 1). Computational studies confirm that the C2 position exhibits a partial charge of −0.12 e (vs. −0.28 e in unsubstituted pyrrole), sufficient for directed attack by Vilsmeier’s electrophile (⁺CH=NHCH₃) [3].
Table 2: Positional Reactivity in 1-Methylpyrrole Derivatives
Substituent | Position | Partial Charge (e) | Relative Reactivity |
---|---|---|---|
None (pyrrole) | C2 | −0.28 | 1.00 (reference) |
1-Methyl | C2 | −0.25 | 0.92 |
1-Methyl-4-nitro | C2 | −0.12 | 0.41 |
1-Methyl-4-nitro | C5 | −0.08 | 0.22 |
Nitrating agents critically influence yield, regioselectivity, and operational safety in 1-methyl-5-nitro-2-pyrrolealdehyde synthesis. Traditional mixed acid (HNO₃/H₂SO₄) achieves 68–75% nitration yield at 0–5°C but requires rigorous temperature control to suppress dinitration byproducts. In contrast, acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid) offers milder conditions (20–25°C) and reduced ring oxidation, albeit with lower regioselectivity (C4:C5 = 8:1 vs. 15:1 for mixed acid) [2]. The choice of agent also impacts downstream processing: Mixed acid necessitates aqueous quenching and bicarbonate washes, complicating isolation, while acetyl nitrate generates acetic acid waste, complicating solvent recovery. Nitronium tetrafluoroborate (NO₂BF₄) in sulfolane enables high regioselectivity (>95% C4-nitration) but remains impractical for scale-up due to cost and moisture sensitivity [3].
Table 3: Performance of Nitrating Agents for 1-Methylpyrrole
Nitrating Agent | Temperature (°C) | C4:C5 Ratio | Yield (%) | Key Limitations |
---|---|---|---|---|
HNO₃/H₂SO₄ (1:3 v/v) | 0–5 | 15:1 | 75 | Polynitration; corrosion |
Acetyl nitrate | 20–25 | 8:1 | 82 | Acetic acid waste; lower selectivity |
NO₂BF₄ in sulfolane | −10 | >20:1 | 90 | Hygroscopic; high cost ($2.5/g) |
Solvent polarity and temperature profiles dictate reaction kinetics and byproduct formation in both nitration and formylation steps. For nitration, dichloromethane minimizes side reactions (e.g., ring oxidation) by solubilizing NO₂⁺ without protonating the pyrrole ring, whereas protic solvents like methanol accelerate hydrolysis of intermediates [2] [4]. Vilsmeier formylation requires aprotic polar solvents (DMF, DCE) to stabilize the chloroiminium ion electrophile. Temperature optimization reveals trade-offs: Nitration at −5°C improves regioselectivity but extends reaction time (4 h vs. 1 h at 5°C), while formylation above 40°C promotes over-chlorination [4]. A unified protocol using acetonitrile for both steps enables telescoping without solvent swaps, achieving 70% overall yield at 10°C (nitration) and 35°C (formylation) [3] [4].
Table 4: Solvent and Temperature Effects on Key Steps
Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|---|
Nitration | Dichloromethane | 0–5 | 2.0 | <5 (dinitration) |
Nitration | Acetonitrile | 10 | 1.5 | 6–8 |
Formylation | DMF | 35 | 3.0 | 10 (chlorinated impurities) |
Formylation | 1,2-Dichloroethane | 40 | 2.5 | 12–15 |
Scaling 1-methyl-5-nitro-2-pyrrolealdehyde synthesis necessitates addressing catalytic inefficiencies and purification bottlenecks. Heterogeneous catalysts (e.g., zeolite beta) reduce Lewis acid waste in Friedel-Crafts formylation but suffer from pore fouling by nitroaromatic intermediates [2]. Continuous flow nitration using microreactors enhances heat transfer and mixing, suppressing polynitration while reducing reaction time from hours to minutes [3]. Purification remains problematic due to the compound’s thermal sensitivity: Crystallization from ethanol/water offers >98% purity but incurs 20–25% loss, while silica gel chromatography is impractical beyond kilogram scale. Industrial solutions include extractive crystallization using heptane-isopropanol mixtures (85% recovery) and in situ FTIR monitoring to control Vilsmeier reagent dosing, minimizing chloroaldehyde impurities [4].
Table 5: Scalability Comparison of Laboratory vs. Industrial Protocols
Parameter | Laboratory Scale (10 g) | Industrial Pilot (50 kg) | Key Scale-Up Challenges |
---|---|---|---|
Nitration Catalyst | None (stoichiometric acid) | H-Beta zeolite (2.5 wt%) | Catalyst regeneration; NO₂ off-gassing |
Formylation Workup | Aqueous quench | Membrane extraction | Emulsion formation; solvent recycling |
Purification Method | Column chromatography | Crystallization (heptane/IPA) | Yield loss; polymorph control |
Overall Yield | 65–72% | 58–63% | Thermal degradation during isolation |
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